N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methylthio (-SMe) group at position 4 and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety linked via an amide bond. The benzothiazole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties and ability to interact with diverse biological targets .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-13-7-4-8-14-15(13)18-17(24-14)19-16(20)12-9-21-10-5-2-3-6-11(10)22-12/h2-8,12H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZYDULYQHTEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the coupling of 2-amino benzothiazole derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-4-(methylthio)benzothiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated benzothiazole derivatives
Scientific Research Applications
Target of Action
As a thiazole derivative, this compound interacts with various biological targets, influencing several biochemical pathways.
Biological Activities
Research indicates that it exhibits multiple biological activities:
- Antioxidant
- Analgesic
- Anti-inflammatory
- Antimicrobial
- Antifungal
- Antiviral
- Diuretic
- Anticonvulsant
- Neuroprotective
- Antitumor
Chemistry
In synthetic chemistry, N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways.
Biology
The compound is investigated for its potential as:
- Antimicrobial Agent : Studies have demonstrated its effectiveness against various pathogens.
- Antifungal Agent : Exhibits activity against fungal strains.
- Antiviral Agent : Shows promise in inhibiting viral replication.
Medicine
In medical research, it is explored for:
- Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in preclinical models.
- Anticancer Properties : Significant cytotoxic effects on cancer cell lines have been reported.
Case Study: Anticancer Activity
An MTT assay was performed on several cancer cell lines to evaluate the cytotoxic effects of the compound:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| C6 | 10 | High |
| A549 | 15 | Moderate |
| MCF-7 | 12 | High |
| HT-29 | 18 | Moderate |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a chemical reaction accelerator. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects or interact with DNA topoisomerases to exhibit anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (Entry 16, ) Structural Differences: Replaces the methylthio group with a 4-methoxyphenyl substituent on the thiazole ring. Synthesis: Prepared via amide coupling, similar to the target compound, but with distinct aromatic substitution patterns.
Application: Supplier data suggest use in kinase inhibition studies, though specific activity data are unavailable .
Analogues with Heterocyclic Cores
1,3,4-Oxadiazole Derivatives (Compounds 18–21, )
- Core Structure : 1,3,4-Oxadiazole replaces benzothiazole.
- Substituents : Varied groups (e.g., trifluoromethyl, bromo) at position 3 of the benzamide.
- Activity : These compounds were optimized for Ca²⁺/calmodulin inhibition, with trifluoromethyl (Compound 19) showing enhanced potency due to electron-withdrawing effects .
Triazole-Thione Derivatives (Compounds 7–9, )
- Core Structure : 1,2,4-Triazole-thione with sulfonylphenyl and difluorophenyl groups.
- Tautomerism : Exists in thione form, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR. The rigid triazole core contrasts with the benzothiazole’s planar structure, affecting binding modes .
Comparative Analysis Table
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and neuroprotective effects. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Unit : The initial step includes the reaction of 4-methylthioaniline with carbon disulfide and subsequent cyclization to form the benzothiazole ring.
- Dihydrobenzo[dioxine Formation : The benzothiazole is then reacted with appropriate aldehydes and diols to construct the dioxine structure.
- Carboxamide Formation : Finally, the introduction of the carboxamide group is achieved through acylation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, an MTT assay was performed on various cancer cell lines including C6 (rat glioma), A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells. The results indicated a promising cytotoxic effect against these cell lines while showing selectivity over normal NIH3T3 fibroblast cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| C6 | 10 | High |
| A549 | 15 | Moderate |
| MCF-7 | 12 | High |
| HT-29 | 18 | Moderate |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential as a neuroprotective agent. A study involving a rat model of Parkinson's disease demonstrated that treatment with related compounds led to improved motor functions and increased levels of dopamine in the brain. The compounds were found to selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases .
Table 2: Neuroprotective Activity Data
| Compound | nNOS Inhibition (%) | Dopamine Levels (pg/mL) |
|---|---|---|
| Compound 18 | 66.73 | 150 |
| Control | 28.70 | 90 |
Case Studies
- Study on Anticancer Activity : A recent investigation synthesized several derivatives of benzothiazole and evaluated their efficacy against various cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity .
- Neuroprotective Study : In a model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), treatment with this compound resulted in marked improvements in both motor and non-motor symptoms compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
